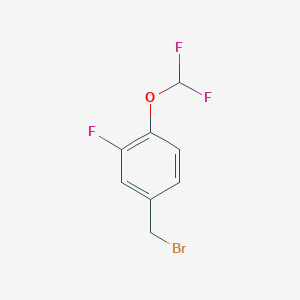

4-(Difluoromethoxy)-3-fluorobenzyl bromide

CAS No.:

Cat. No.: VC13579866

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6BrF3O |

|---|---|

| Molecular Weight | 255.03 g/mol |

| IUPAC Name | 4-(bromomethyl)-1-(difluoromethoxy)-2-fluorobenzene |

| Standard InChI | InChI=1S/C8H6BrF3O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2 |

| Standard InChI Key | KAGMMSROYBKXQK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CBr)F)OC(F)F |

| Canonical SMILES | C1=CC(=C(C=C1CBr)F)OC(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Identification

-

IUPAC Name: 4-(Bromomethyl)-1-(difluoromethoxy)-2-fluorobenzene

-

Canonical SMILES: C1=CC(=C(C=C1CBr)F)OC(F)F

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | 1.6–1.8 g/cm³ (estimated) | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, DMF) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via radical bromination of 4-(difluoromethoxy)-3-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under reflux conditions.

Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Chloroform or carbon tetrachloride

-

Yield: 70–85%

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance efficiency and reduce byproducts. Key optimizations include:

-

Automated temperature control (70–90°C)

-

Catalytic systems (e.g., tetrabutylammonium bromide) to accelerate bromination .

Chemical Reactivity and Applications

Key Reactions

| Reaction Type | Products | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, alkoxides | Polar aprotic solvents, 25–60°C |

| Oxidation | Benzyl alcohol, carboxylic acid | KMnO₄, H₂O, 100°C |

| Reduction | Benzyl alcohol | LiAlH₄, THF, 0–25°C |

Applications in Drug Development

-

Anticancer Agents: Serves as a precursor for inhibitors targeting TGF-β1/Smad signaling pathways .

-

Antioxidants: Derivatives exhibit radical scavenging activity (DPPH assay IC₅₀: 15–27 μM) .

-

Enzyme Inhibitors: Modulates tyrosinase and acetylcholinesterase activity in medicinal chemistry .

Biological Mechanism of Action

The bromine atom acts as a leaving group, enabling covalent bond formation with nucleophilic residues (e.g., cysteine or lysine) in biological targets. The difluoromethoxy group enhances lipophilicity and metabolic stability, improving bioavailability.

Comparative Reactivity:

| Compound | Relative Reactivity |

|---|---|

| 4-(Difluoromethoxy)-3-fluorobenzyl bromide | 1.0 (reference) |

| 4-Chloro analog | 0.3–0.5 |

| 4-Iodo analog | 1.2–1.5 |

Recent Research Advancements

Anticancer Derivatives

A 2024 study synthesized 5-aminopyrazole derivatives using this compound, demonstrating anti-proliferative activity against B16F10 melanoma cells (IC₅₀: 0.18 μM vs. 17.76 μM for kojic acid) .

Table 1: Biological Activity of Selected Derivatives

| Derivative | Target | IC₅₀ (μM) |

|---|---|---|

| Compound 26 | Tyrosinase | 0.18 |

| Compound 2b | ROS Inhibition | 5.09 |

| Compound 4c | DPPH Scavenging | 15.47 |

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume